Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing fused ring systems. According to the PubChem database, the compound is officially designated as this compound, which precisely describes its structural composition and functional group positioning. This nomenclature reflects the presence of the benzo[h]quinoline core structure, with the hydroxyl group at the 4-position and the ethyl carboxylate moiety at the 3-position.
The compound has been assigned multiple Chemical Abstracts Service numbers, including the primary identifier 339235-30-2, which serves as its unique registry number in chemical databases. Additional deprecated identifiers exist in the literature, reflecting the historical development of nomenclature standards for this compound class. The systematic name "4-hydroxybenzo[h]quinoline-3-carboxylic acid ethyl ester" provides an alternative description that emphasizes the ester functionality and hydroxyl substitution pattern.
Database identifiers further establish the compound's systematic classification. The MDL number MFCD00487284 serves as a standardized identifier within the Beilstein and Reaxys databases. PubChem assigns this compound the identifier CID 613604, facilitating cross-referencing across multiple chemical information systems. The compound also possesses a unique InChI Key (BAQQTXLPROBUPE-UHFFFAOYSA-N), which provides a hashed representation of its molecular structure suitable for database searching and computational applications.
The nomenclature complexity arises from the compound's tautomeric nature, as evidenced by alternative names such as "ethyl 4-oxo-1H-benzo[h]quinoline-3-carboxylate" found in certain databases. This variation reflects the equilibrium between the hydroxyl and oxo forms of the compound, which represents an important aspect of its chemical behavior that influences both nomenclature and structural representation in different contexts.
Properties
IUPAC Name |
ethyl 4-oxo-1H-benzo[h]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)13-9-17-14-11-6-4-3-5-10(11)7-8-12(14)15(13)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQTXLPROBUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346623 | |
| Record name | Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339235-30-2 | |
| Record name | Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic properties, potential therapeutic applications, and molecular mechanisms of action.
Structure and Synthesis
This compound belongs to a class of compounds known as quinoline derivatives, which are recognized for their broad spectrum of biological activities. The structural features of this compound include a quinoline nucleus that is crucial for its interaction with biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxicity of several benzo[g]quinoline derivatives against 60 different cancer cell lines, revealing that compounds similar to this compound possess mean GI50 values indicating potent activity. For instance, related compounds showed GI50 values as low as 2.52 µM, suggesting strong inhibitory effects on cancer cell proliferation .
2. Mechanism of Action
The mechanism of action for these compounds often involves DNA intercalation and inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription. By intercalating into DNA, these compounds disrupt the normal function of topoisomerase II, leading to increased DNA damage and apoptosis in cancer cells .
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a comprehensive evaluation of the cytotoxic properties of this compound and its derivatives, researchers found that modifications to the quinoline structure significantly influenced cytotoxicity. The presence of specific functional groups was critical; for example, carbonyl moieties at C-5 and C-10 were found to enhance activity, while certain substitutions at C-3 decreased efficacy .
Case Study 2: Antiviral Properties
Another area of investigation has been the antiviral potential of quinoline derivatives. Compounds structurally related to this compound have shown inhibitory effects against HIV integrase and other viral targets, suggesting potential applications in antiviral therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Chemical Synthesis Applications
Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the generation of more complex quinoline derivatives, which are essential in developing new pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, including:
- Esterification : The introduction of different alkyl groups to modify solubility and reactivity.
- Substitution Reactions : Facilitating the synthesis of novel compounds with tailored biological activities.
Table 1: Chemical Transformations of this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Esterification | Formation of esters with different alcohols | Alkyl esters |
| Nucleophilic Substitution | Substitution at the ester or amino groups | Various substituted quinolines |
| Oxidation | Conversion to quinones or other oxidized derivatives | Quinone derivatives |
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Case Study : A study demonstrated that derivatives of quinoline compounds, including this compound, displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies showed that derivatives of this compound could inhibit the growth of various cancer cell lines, with mechanisms linked to the modulation of key signaling pathways involved in cell survival .
Medicinal Chemistry Applications
This compound is being explored for drug development due to its ability to interact with specific molecular targets such as enzymes and receptors.
- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in disease pathways, thereby offering a targeted approach to therapy. For instance, its interaction with acetylcholinesterase suggests potential applications in neurodegenerative diseases like Alzheimer’s .
Industrial Applications
In addition to its biological significance, this compound is utilized in the development of dyes and pigments due to its chromophoric properties. This application is particularly relevant in industries focused on textiles and coatings.
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The ethyl ester group undergoes alkaline hydrolysis to yield 4-hydroxy-6-methoxyquinoline-3-carboxylic acid. This reaction is quantitative under optimized conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 2 N NaOH, 90°C, 1.5 hours | 4-hydroxy-6-methoxyquinoline-3-carboxylic acid | 99% |
Mechanism :
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, followed by deprotonation and elimination of ethanol. The product is isolated by acidification to pH 5, precipitating the carboxylic acid .
Chlorination of the Hydroxyl Group
The hydroxyl group at the 4-position is replaced by chlorine using phosphorus oxychloride (POCl₃), forming ethyl 4-chloro-6-methoxyquinoline-3-carboxylate:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| POCl₃, reflux (105°C), 2–3 hours | Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | 97–98% |
Key Observations :
-
Reaction efficiency depends on stoichiometric excess of POCl₃.
-
The product is purified via solvent extraction and evaporation, avoiding column chromatography .
O-Alkylation Reactions
The hydroxyl group participates in alkylation with electrophilic agents:
Example: Ethylation with Diethyl Sulfate
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Diethyl sulfate, base (e.g., K₂CO₃) | Ethyl 4-ethoxybenzo[h]quinoline-3-carboxylate | 82% |
Applications :
Alkylation modifies solubility and electronic properties, enabling further functionalization for medicinal chemistry applications .
Thioether Formation
The hydroxyl group reacts with thiol-containing reagents to form thioethers:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| ClCH₂C₆H₅CH=CH, base | Ethyl 4-hydroxy-2-[(2Z)-3-phenylprop-2-en-1-yl]thio-benzo[h]quinoline-3-carboxylate | 75% |
Structural Impact :
Thioether introduction enhances π-stacking interactions, relevant for designing bioactive molecules .
Cyclization and Heterocycle Formation
Under thermal conditions, the compound participates in cyclization to form fused heterocycles:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| DMF, 180°C, 24 hours | Benzo[h]quinolino[2,3-b]thiophene derivatives | 68% |
Mechanistic Insight :
Cyclization involves intramolecular nucleophilic attack, facilitated by polar aprotic solvents like DMF .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate can be contextualized by comparing it to structurally analogous quinoline-3-carboxylate derivatives. Key distinctions arise from substituent variations, fused ring systems, and biological targets.
Table 1: Structural and Functional Comparison of Selected Quinoline-3-carboxylate Derivatives
Key Observations :
Halogen atoms (Br, Cl) and trifluoromethyl groups increase lipophilicity, aiding cellular uptake and bioavailability . Fused rings (e.g., pyrano or benzo[h] systems) modulate steric and electronic properties, influencing antibacterial vs. antitumor selectivity .
Biological Activity: Pyranoquinoline derivatives (e.g., from ) show stronger antibacterial activity than non-fused analogs, likely due to enhanced interaction with bacterial enzymes . Styryl-substituted derivatives exhibit superior antitumor activity, attributed to π-π stacking interactions with cellular targets . Carbonic anhydrase inhibitors (e.g., ) require sulfonamide or primary amine groups for effective hCA I/II inhibition, which are absent in this compound .
Synthetic Flexibility: Ethyl quinoline-3-carboxylates serve as versatile intermediates. For example, bromo or chloro substituents enable further functionalization via cross-coupling reactions .
Preparation Methods
Multi-step Synthesis from Quinolone Precursors
According to VulcanChem, the preparation involves starting from simpler quinoline derivatives, followed by ring closure and functional group modifications including esterification to introduce the ethyl ester group. Although detailed protocols specific to this compound are limited, analogous quinoline syntheses provide a framework.
One-Pot Catalytic Synthesis of 3-Substituted Quinoline Carboxylates
A patented method describes a one-pot catalytic synthesis of quinoline-3-carboxylates, including benzo[h]quinoline derivatives. The method involves:
- Reacting aniline derivatives with formic acid and ethyl propynoate in the presence of rhodium acetate catalyst.
- The reaction proceeds under nitrogen atmosphere to avoid oxidation.
- This method yields 3-substituted quinoline carboxylates with yields exceeding 80%.
- The catalyst is recyclable, enhancing industrial feasibility.
This approach offers a simple, cost-effective, and scalable route to this compound analogs.
Esterification and Alkylation Techniques
Ethyl esters of quinoline carboxylic acids are commonly prepared by esterification of quinoline-3-carboxylic acids. Alkylation of quinolone derivatives using alkyl halides or benzyl bromides in the presence of potassium carbonate in dry DMF under inert atmosphere is a standard approach to introduce the ethyl ester moiety. The reaction conditions typically involve:
- Heating at 60 °C for 12 hours under argon.
- Work-up includes extraction with dichloromethane and purification by silica gel chromatography.
This method is adaptable for preparing various substituted quinoline-3-carboxylates, including hydroxy-substituted derivatives.
Stepwise Preparation via Hydroxyquinoline Intermediates
A detailed synthetic route to hydroxyquinoline carboxylates involves:
- Preparation of acetoacetanilides by reacting aniline with ethyl acetoacetate under heating.
- Cyclization in concentrated sulfuric acid to form 2-hydroxy-4-methylquinoline.
- Oxidation with alkaline potassium permanganate to convert methyl groups to carboxylic acids.
- Conversion of carboxylic acid to acid chloride using thionyl chloride.
- Reaction with ethyl glycinate hydrochloride and triethylamine to form N-(carbethoxy methyl)-2-hydroxyquinoline-4-carboxamide.
- Cyclization by refluxing in Dowtherm A (a high-boiling eutectic mixture) to yield the quinoline derivative.
- Final purification by column chromatography.
Though this method is reported for related hydroxyquinoline carboxylates, it provides a viable synthetic pathway adaptable for this compound.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
- The one-pot catalytic synthesis offers superior yield and operational simplicity, making it attractive for large-scale synthesis.
- Esterification via alkylation in dry DMF is a versatile method for introducing the ethyl ester group but may require careful control of moisture and inert atmosphere.
- Multi-step methods starting from acetoacetanilides provide detailed control over substitution patterns but are more time-consuming and complex.
- Purification is commonly achieved by silica gel chromatography or recrystallization, depending on the intermediate or final compound's properties.
- Reaction monitoring by thin-layer chromatography (TLC) or NMR spectroscopy is essential to ensure completion and purity.
Q & A
Q. What synthetic methodologies are optimal for producing Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate with high purity?
The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core followed by functionalization. Key steps include:
- Cyclocondensation : Using precursors like anthranilic acid derivatives to form the quinoline backbone.
- Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution.
- Hydroxylation : Oxidative or electrophilic substitution to install the 4-hydroxy group. Critical parameters include temperature control (e.g., 80–100°C for cyclocondensation), solvent choice (polar aprotic solvents for esterification), and catalyst selection (e.g., H₂SO₄ for ester formation). Purity is ensured via recrystallization or HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxy proton at δ 10–12 ppm; quinoline carbons at δ 120–160 ppm).
- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., hydroxy group interactions with adjacent carbonyls) .
- HPLC-MS : Validates molecular weight (e.g., m/z 297.27 for C₁₃H₁₁NO₃) and detects impurities .
Q. What are the primary reactivity patterns of the 4-hydroxy and ester groups?
- 4-hydroxy group : Prone to oxidation (e.g., forming quinones with KMnO₄) and O-alkylation (using alkyl halides under basic conditions).
- Ester group : Hydrolyzes to carboxylic acid under acidic/basic conditions; participates in transesterification with alcohols. Substituent positioning (e.g., para-hydroxy vs. meta) alters electronic effects, impacting reaction rates and product distributions .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, trifluoromethylation) influence biological activity?
Comparative studies of analogs reveal:
| Substituent | Position | Biological Impact |
|---|---|---|
| -F | 6 | Enhances metabolic stability and antimicrobial activity |
| -CF₃ | 8 | Increases lipophilicity, improving cell membrane penetration |
| -OCH₃ | 4 | Reduces cytotoxicity but lowers potency against bacterial targets |
| Rational design should balance electronic (e.g., electron-withdrawing groups) and steric effects to optimize target binding . |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer efficacy)?
- Dose-response assays : Establish IC₅₀/EC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to assess selectivity.
- Mechanistic profiling : Use kinase inhibition assays or transcriptomics to identify off-target effects.
- Solubility adjustments : Modify formulation (e.g., DMSO/PBS ratios) to ensure consistent bioavailability .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like topoisomerase II (DNA repair target) or cytochrome P450 (metabolic enzyme).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., kₐ ~ 10⁵ M⁻¹s⁻¹, kₐ ~ 10⁻³ s⁻¹) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Batch vs. flow chemistry : Flow systems improve yield reproducibility for oxidation steps but require precise pressure/temperature control.
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography for higher throughput.
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to define storage protocols .
Methodological Resources
- Crystallography : SHELXL for refining X-ray structures; CCDC deposition for reproducibility .
- Analytical HPLC : Newcrom R1 columns (5 µm, 150 × 4.6 mm) with 0.1% TFA in acetonitrile/water gradients .
- Biological Assays : MTT for cytotoxicity, MIC for antimicrobial screening, and Western blotting for target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
